![molecular formula C22H37BrSe B14477794 [(2-Bromohexadecyl)selanyl]benzene CAS No. 66221-86-1](/img/structure/B14477794.png)
[(2-Bromohexadecyl)selanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Bromohexadecyl)selanyl]benzene is an organic compound that features a benzene ring substituted with a selanyl group attached to a 2-bromohexadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromohexadecyl)selanyl]benzene typically involves the reaction of hexadecyl bromide with a selanyl benzene derivative. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the selenium compound. Common solvents used in this reaction include dichloromethane or toluene, and the reaction is often catalyzed by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromohexadecyl)selanyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding selenide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used. These reactions are usually performed at room temperature.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include selenoxides and selenones.
Reduction Reactions: The primary product is the corresponding selenide.
Scientific Research Applications
[(2-Bromohexadecyl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium-containing groups into molecules.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential use in developing selenium-based drugs with anticancer or antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2-Bromohexadecyl)selanyl]benzene involves its ability to undergo redox reactions, which can influence various biological pathways. The selanyl group can interact with thiol groups in proteins, leading to the formation of selenenyl sulfide bonds. This interaction can modulate the activity of enzymes and other proteins involved in redox signaling and antioxidant defense.
Comparison with Similar Compounds
[(2-Bromohexadecyl)selanyl]benzene can be compared with other organoselenium compounds such as:
Selenomethionine: An amino acid derivative with antioxidant properties.
Diphenyl diselenide: A compound with potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its long alkyl chain, which can influence its solubility, reactivity, and interaction with biological membranes, making it a valuable compound for various applications.
Properties
CAS No. |
66221-86-1 |
|---|---|
Molecular Formula |
C22H37BrSe |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
2-bromohexadecylselanylbenzene |
InChI |
InChI=1S/C22H37BrSe/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-21(23)20-24-22-18-15-13-16-19-22/h13,15-16,18-19,21H,2-12,14,17,20H2,1H3 |
InChI Key |
YYBPWHVPLOIUNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C[Se]C1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



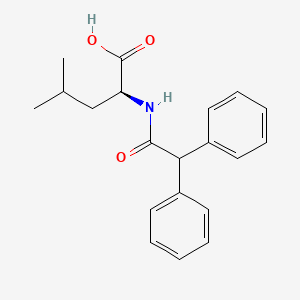

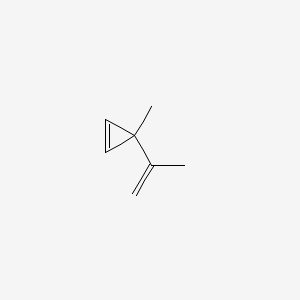
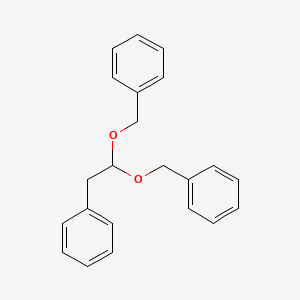
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
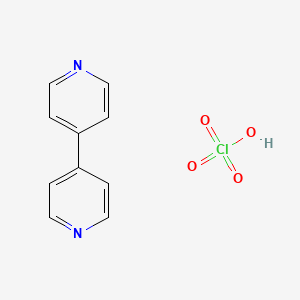
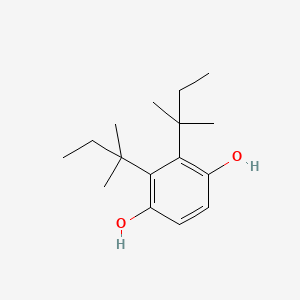
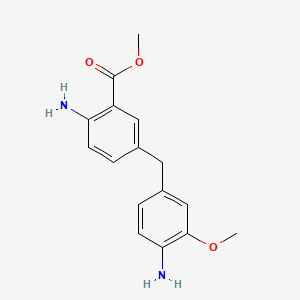
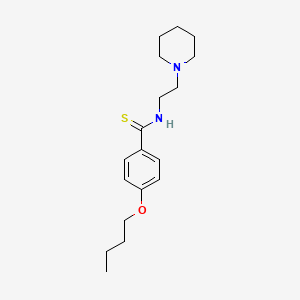

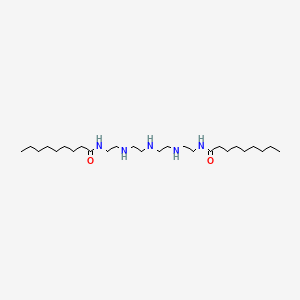
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)
![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)
